Hexadecyl 4-chloro-3-(3-(4-methoxyphenyl)-1,3-dioxo-2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)anthranilate
Description
Properties
CAS No. |
61526-69-0 |
|---|---|
Molecular Formula |
C40H52ClN5O7 |
Molecular Weight |
750.3 g/mol |
IUPAC Name |
hexadecyl 2-amino-4-chloro-3-[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-3-(4-methoxyphenyl)-3-oxopropanoyl]benzoate |
InChI |
InChI=1S/C40H52ClN5O7/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-53-39(50)29-23-24-30(41)31(32(29)42)36(48)33(35(47)27-19-21-28(52-4)22-20-27)46-26-43-37-34(46)38(49)45(3)40(51)44(37)2/h19-24,26,33H,5-18,25,42H2,1-4H3 |
InChI Key |
OFKODGKYJDOSSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=C(C(=C(C=C1)Cl)C(=O)C(C(=O)C2=CC=C(C=C2)OC)N3C=NC4=C3C(=O)N(C(=O)N4C)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Tanimoto and Dice indices (computed via MACCS or Morgan fingerprints) quantify similarity between the target compound and analogs (Table 1). For example:
- Anthranilate esters (e.g., hexyl anthranilate derivatives) share the ester backbone but lack the purine and methoxyphenyl groups, resulting in lower similarity scores (~0.3–0.5) .
- Purine-containing compounds (e.g., theophylline derivatives) exhibit moderate similarity (~0.6–0.7) due to shared heterocyclic motifs but differ in ester and aromatic substituents .
Table 1: Structural Similarity Metrics
| Compound Class | Tanimoto Index (MACCS) | Dice Index (Morgan) | Key Structural Differences |
|---|---|---|---|
| Anthranilate esters | 0.35–0.45 | 0.40–0.50 | Absence of purine and methoxyphenyl groups |
| Purine derivatives | 0.60–0.65 | 0.65–0.70 | Lack of hexadecyl chain and anthranilate |
| Methoxyphenyl-containing | 0.50–0.55 | 0.55–0.60 | Missing purine and chlorinated anthranilate |
Physicochemical Properties
The hexadecyl chain significantly impacts properties compared to shorter-chain analogs (Table 2):
- LogP : The target’s logP is estimated to exceed 6.0 due to the long alkyl chain, making it more lipophilic than hexyl anthranilate (logP ~3.5) .
- Solubility : Aqueous solubility is likely <0.1 mg/mL , contrasting with smaller esters like hexyl isobutyrate (solubility ~1.2 mg/mL) .
- Thermal stability: The purine moiety may reduce thermal stability compared to non-heterocyclic esters, as seen in similar purine derivatives .
Table 2: Physicochemical Comparison
Pharmacokinetic and Bioactivity Insights
While direct bioactivity data for the target compound is absent, inferences can be drawn from analogs:
- Purine moiety: Likely enhances binding to adenosine receptors or kinases, as observed in methylxanthines (e.g., theophylline, IC50 ~10 µM for PDE inhibition) .
- Anthranilate ester : May improve membrane permeability compared to carboxylic acid analogs, similar to prodrug strategies for NSAIDs .
Q & A
Q. What are the common synthetic routes and challenges for synthesizing this compound?
The synthesis involves multi-step organic reactions, including coupling of the anthranilate moiety with the purine derivative. Key challenges include regioselectivity in purine functionalization and steric hindrance during esterification of the hexadecyl chain. A methodological approach involves:
- Copolymerization techniques to stabilize intermediates (e.g., using controlled radical polymerization as in ).
- Heuristic algorithms (e.g., Bayesian optimization) to iteratively adjust reaction parameters like temperature and catalyst loading for optimal yield .
- Example optimization table:
| Variable | Range Tested | Optimal Value | Yield Increase |
|---|---|---|---|
| Temperature (°C) | 60–120 | 90 | 22% |
| Catalyst (mol%) | 1–5 | 3.5 | 15% |
Q. Which structural characterization techniques are most effective for this compound?
A combination of X-ray crystallography (via SHELX or WinGX ) and spectroscopic methods is critical:
- Single-crystal X-ray diffraction resolves the purine-anthranilate core and confirms stereochemistry.
- NMR spectroscopy (¹H/¹³C) verifies substituent positions, particularly the hexadecyl chain and methoxyphenyl group.
- Mass spectrometry validates molecular weight, especially for high-molecular-weight intermediates .
Q. How can solubility and formulation challenges be addressed for in vitro studies?
The hexadecyl chain enhances lipophilicity but reduces aqueous solubility. Strategies include:
Q. What stability tests are recommended for long-term storage?
Conduct accelerated degradation studies under varying conditions:
- Thermal stability : Monitor decomposition via HPLC at 40–60°C for 4 weeks.
- Photostability : Expose to UV light (ICH Q1B guidelines) and track anthranilate degradation .
- Hydrolytic stability : Assess pH-dependent ester hydrolysis using LC-MS .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction pathways?
Density Functional Theory (DFT) predicts transition states and intermediates for purine functionalization. Key steps:
- Calculate activation energies for nucleophilic substitution at the purine C2 position.
- Use Mercury CSD to analyze packing interactions that may hinder crystallization .
- Bayesian optimization models can prioritize high-yield conditions by correlating variables (e.g., solvent polarity, reaction time) with output .
Q. What experimental design (DoE) strategies improve synthesis scalability?
Apply statistical DoE to minimize trial runs:
Q. How should conflicting spectroscopic and crystallographic data be resolved?
Contradictions (e.g., NMR vs. X-ray data) require multi-technique validation:
Q. What intermolecular interactions dominate the crystal packing?
Analyze using Mercury's Materials Module :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
